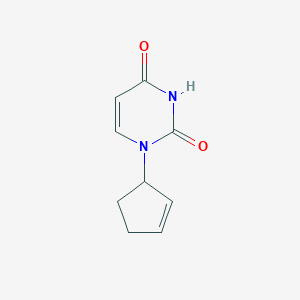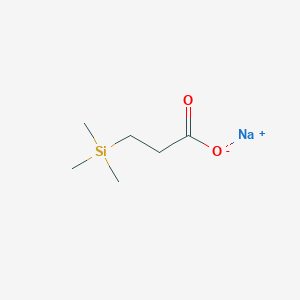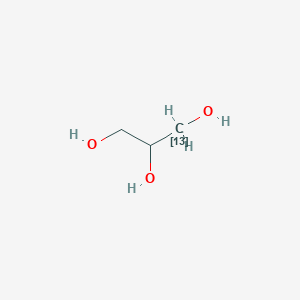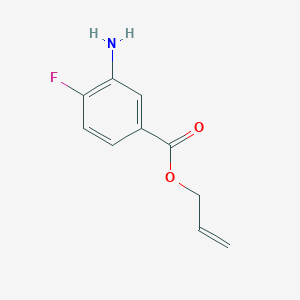
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione, also known as CC-1065 or KW-1062, is a potent antitumor antibiotic that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1970s from the fermentation broth of Streptomyces zelensis and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism Of Action
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione works by binding to the minor groove of DNA and inducing DNA damage. This leads to the formation of DNA adducts, which cause the DNA to become distorted and unable to function properly. The resulting DNA damage triggers a cascade of events that ultimately leads to cell death.
Biochemical and Physiological Effects
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has a number of biochemical and physiological effects on cells. It induces DNA damage, leading to the formation of DNA adducts and ultimately cell death. It also inhibits DNA and RNA synthesis, which can lead to a decrease in cell proliferation.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is its potent antitumor activity. It has been shown to be effective against a wide range of cancer types, including solid tumors and hematological malignancies. However, its complex structure and difficult synthesis make it challenging to work with in the laboratory. Additionally, its potent cytotoxicity can make it difficult to use in vivo.
Future Directions
There are a number of potential future directions for research on 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione. One area of focus is the development of analogs and derivatives of the compound that may have improved pharmacological properties. Another area of interest is the use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in targeted drug delivery systems, which could improve its efficacy and reduce its toxicity.
Synthesis Methods
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is a complex molecule that is difficult to synthesize. The most common method of synthesis involves the use of the precursor compound, 1-(2-cyclopenten-1-yl)-5-hydroxy-4-methylpyrimidine-2,6-dione, which is then converted to 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione through a series of chemical reactions. This process is time-consuming and requires a high degree of skill and expertise.
Scientific Research Applications
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in cancer treatment. It works by binding to the minor groove of DNA and inducing DNA damage, leading to cell death. This mechanism of action makes it a promising candidate for the treatment of a wide range of cancers, including solid tumors and hematological malignancies.
properties
CAS RN |
143541-91-7 |
|---|---|
Product Name |
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione |
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h1,3,5-7H,2,4H2,(H,10,12,13) |
InChI Key |
YJOJGJABCCFCKK-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
synonyms |
1-(2-CYCLOPENTEN-1-YL)-2,4(1H,3H)-PYRIMIDINEDIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)



